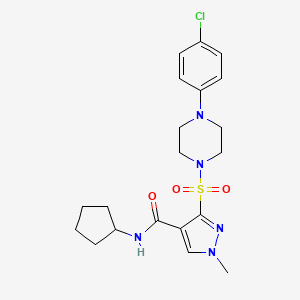

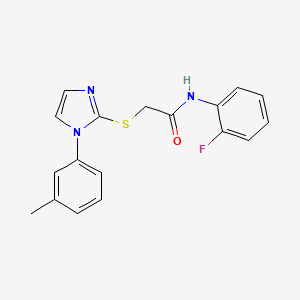

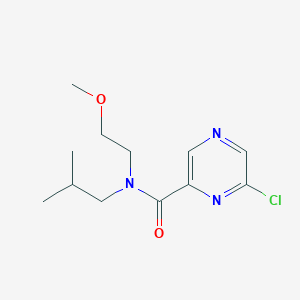

![molecular formula C21H20N2O4S B2457349 (Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895455-12-6](/img/structure/B2457349.png)

(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide, also known as DMAT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. DMAT is a benzothiazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments have been extensively studied. In

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its specific functional groups, such as the acetyl group or the benzothiazole ring

Mode of Action

Based on its structure, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der waals forces . These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect various pathways, such as the oxidative stress response and various metabolic pathways . The downstream effects of these pathway alterations could include changes in cell growth, survival, or function.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Factors such as the compound’s size, polarity, and functional groups would influence its bioavailability. For instance, the presence of the acetyl group could potentially enhance the compound’s absorption and distribution by increasing its lipophilicity .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Based on its structure, it could potentially alter protein function, gene expression, or cellular signaling, leading to changes in cell behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions could affect the compound’s solubility or stability, altering its ability to reach and interact with its targets .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide has several advantages for laboratory experiments, including its low toxicity profile, high selectivity for CK2, and ability to induce apoptosis in cancer cells. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo. This compound is also sensitive to light and air, making it challenging to handle and store.

Direcciones Futuras

Future research on (Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide should focus on improving its pharmacokinetic properties, including its solubility and stability. This could be achieved through the development of prodrugs or nanoformulations. This compound could also be combined with other anticancer agents to enhance its efficacy and reduce the risk of resistance. Additionally, further studies are needed to explore the potential applications of this compound in other diseases, such as inflammation and neurodegenerative disorders.

Conclusion:

This compound is a synthetic compound that has shown promising results in cancer therapy. Its ability to inhibit the activity of CK2 and induce apoptosis in cancer cells makes it an attractive target for cancer treatment. However, its limitations in terms of solubility and stability need to be addressed to improve its efficacy in vivo. Future research should focus on developing new formulations and exploring its potential applications in other diseases.

Métodos De Síntesis

(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide can be synthesized using various methods, including the reaction of 2-aminothiophenol with 3-allyl-5,6-dimethoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 2-aminothiophenol with 3-allyl-5,6-dimethoxybenzaldehyde in the presence of glacial acetic acid and ammonium acetate. The yield of this compound using these methods ranges from 40-60%.

Aplicaciones Científicas De Investigación

(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a crucial role in cell proliferation, survival, and differentiation, making it an attractive target for cancer therapy. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.

Propiedades

IUPAC Name |

4-acetyl-N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-5-10-23-16-11-17(26-3)18(27-4)12-19(16)28-21(23)22-20(25)15-8-6-14(7-9-15)13(2)24/h5-9,11-12H,1,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGMHOQQSFXISR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

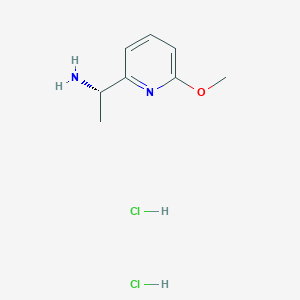

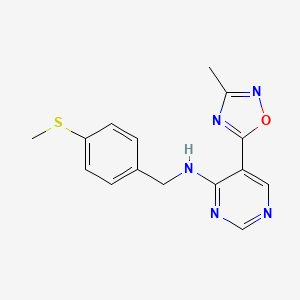

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2457267.png)

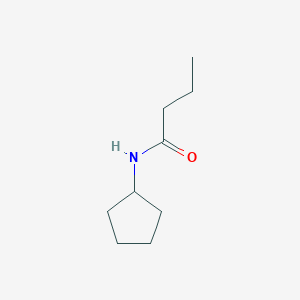

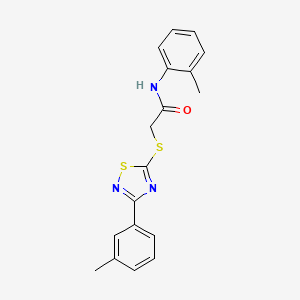

![2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2457269.png)

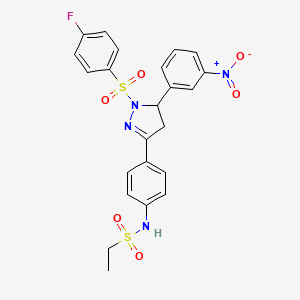

![7-Ethyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457276.png)

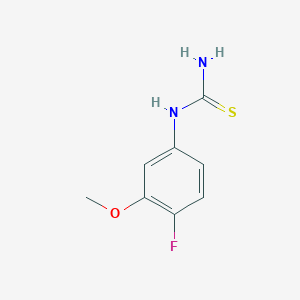

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2457278.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2457279.png)